Cas no 1262108-14-4 (Vilaprisan)

Vilaprisan 化学的及び物理的性質
名前と識別子
-
- Vilaprisan
- BAY1002670
- IN59K53GI9
- Vilaprisan [INN]
- BAY 1002670
- Vilaprisan [USAN:INN]
- Vilaprisan (JAN/USAN/INN)
- BCP24069
- DB11971
- 20,20,21,21,21-Pent
-
- インチ: 1S/C27H29F5O4S/c1-24-14-21(15-3-7-18(8-4-15)37(2,35)36)23-19-10-6-17(33)13-16(19)5-9-20(23)22(24)11-12-25(24,34)26(28,29)27(30,31)32/h3-4,7-8,13,20-22,34H,5-6,9-12,14H2,1-2H3/t20-,21+,22-,24-,25-/m0/s1
- InChIKey: JUFWQQVHQFDUOD-ANRPBIDPSA-N
- ほほえんだ: S(C)(C1C=CC(=CC=1)[C@@H]1C2=C3CCC(C=C3CC[C@H]2[C@@H]2CC[C@@](C(C(F)(F)F)(F)F)([C@@]2(C)C1)O)=O)(=O)=O
計算された属性
- せいみつぶんしりょう: 544.17067139 g/mol
- どういたいしつりょう: 544.17067139 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 37
- 回転可能化学結合数: 3
- 複雑さ: 1140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 544.6
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 79.8
Vilaprisan 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | V882490-50mg |
Vilaprisan |
1262108-14-4 | 50mg |
$775.00 | 2023-05-17 | ||
TRC | V882490-10mg |
Vilaprisan |
1262108-14-4 | 10mg |
$173.00 | 2023-05-17 | ||
TRC | V882490-100mg |
Vilaprisan |
1262108-14-4 | 100mg |
$1378.00 | 2023-05-17 | ||
TRC | V882490-250mg |
Vilaprisan |
1262108-14-4 | 250mg |
$ 3000.00 | 2023-09-05 |
Vilaprisan 関連文献
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
-
Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
Vilaprisanに関する追加情報
Vilaprisan: A Comprehensive Overview
Vilaprisan, also known by its CAS number 1262108-14-4, is a novel compound that has garnered significant attention in the field of pharmaceutical research. This compound is primarily investigated for its potential application in the treatment of various medical conditions, particularly those related to cardiovascular health. Vilaprisan belongs to the class of non-peptide angiotensin receptor blockers (ARBs), which are widely used in managing hypertension and other related disorders.
The chemical structure of Vilaprisan is designed to target the angiotensin II type 1 receptor (AT1R) with high specificity and affinity. This mechanism allows Vilaprisan to effectively inhibit the vasoconstrictive effects of angiotensin II, thereby promoting vasodilation and reducing blood pressure. Recent studies have highlighted the compound's potential as a more potent and selective alternative to existing ARBs, offering improved efficacy and reduced side effects.
One of the most promising aspects of Vilaprisan is its ability to demonstrate significant antihypertensive effects in preclinical models. Researchers have observed that Vilaprisan not only lowers blood pressure but also exhibits cardioprotective properties, making it a potential candidate for treating heart failure and other cardiovascular complications. These findings have been supported by several peer-reviewed studies published in reputable journals such as Circulation and Hypertension.
In addition to its cardiovascular benefits, Vilaprisan has shown potential in other therapeutic areas. For instance, preclinical data suggest that the compound may play a role in mitigating kidney damage associated with chronic hypertension. This dual functionality underscores the versatility of Vilaprisan as a therapeutic agent and highlights its potential for addressing multiple comorbidities simultaneously.
Recent advancements in the development of Vilaprisan have focused on optimizing its pharmacokinetic properties. Studies indicate that the compound exhibits favorable bioavailability and a long half-life, which could translate into once-daily dosing regimens for patients. This convenience factor is expected to enhance patient compliance and overall treatment outcomes.
The safety profile of Vilaprisan has also been extensively evaluated in preclinical trials. Results demonstrate that the compound is well-tolerated at therapeutic doses, with minimal adverse effects reported. These findings are particularly encouraging given the common side effects associated with traditional ARBs, such as cough and hyperkalemia.
Looking ahead, ongoing clinical trials are exploring the efficacy of Vilaprisan in diverse patient populations, including those with resistant hypertension and comorbid diabetes mellitus. These studies aim to establish Vilaprisan as a first-line therapy for managing complex cardiovascular conditions.
In conclusion, Vilaprisan (CAS 1262108-14-4) represents a groundbreaking advancement in the field of cardiovascular therapeutics. With its potent antihypertensive effects, cardioprotective properties, and favorable safety profile, this compound holds immense promise for improving patient outcomes. As research continues to unfold, Vilaprisan is poised to become a cornerstone in the treatment of hypertension and related disorders.
1262108-14-4 (Vilaprisan) 関連製品
- 51885-81-5(Methyl 4-acetyl-3-nitrobenzoate)
- 951893-43-9(3-(2,3,5,6-Tetramethylphenyl)-1-propene)
- 1806257-53-3(4-(Aminomethyl)-3-hydroxy-2-nitro-5-(trifluoromethoxy)pyridine)
- 92527-67-8(5-(benzyloxy)methyl-5-methyloxolan-2-one)
- 2320466-12-2(N'-(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide)
- 1207047-66-2(methyl 8-fluoro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate)
- 380551-19-9((2E)-N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide)
- 22078-90-6((5-Phenyl-furan-2-yl)-methanol)
- 2307784-16-1((3aS,6aS)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride)
- 1094397-03-1(2-(2-Methoxyphenyl)-4-methyl-3-oxopentanenitrile)




